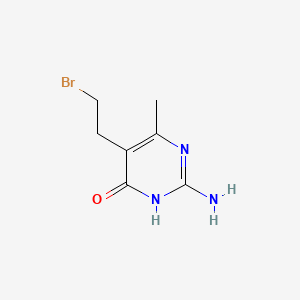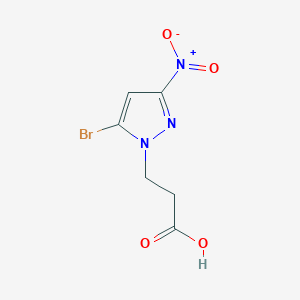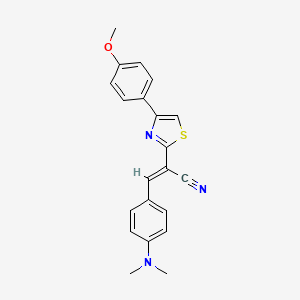![molecular formula C24H20N6O B11712060 5-benzyl-3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B11712060.png)
5-benzyl-3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxybenzaldehyde 1-(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a 4-methoxybenzaldehyde moiety linked to a triazinoindole core via a hydrazone linkage, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxybenzaldehyde 1-(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone typically involves a multi-step process. The initial step often includes the preparation of the triazinoindole core, which can be achieved through the condensation of isatins with benzene-1,2-diamine or thiosemicarbazide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
4-methoxybenzaldehyde 1-(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
科学的研究の応用
4-methoxybenzaldehyde 1-(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
作用機序
The mechanism of action of 4-methoxybenzaldehyde 1-(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone involves its interaction with molecular targets and pathways. As an iron chelator, it binds selectively to ferrous ions (Fe2+), reducing the availability of iron for cancer cells, which is crucial for their proliferation . This leads to cell cycle arrest at the G1 phase and induces apoptosis through the mitochondrial pathway, involving proteins such as Bcl-2, Bax, and cleaved caspase-3 .
類似化合物との比較
Similar Compounds
Deferoxamine (DFO): A hexadentate iron chelator used in the treatment of iron overload syndromes and exhibits anticancer activity by inducing apoptosis.
Deferasirox (DFX): A tridentate iron chelator with significant anticancer activity, similar to deferoxamine.
Uniqueness
4-methoxybenzaldehyde 1-(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is unique due to its selective binding to ferrous ions and its ability to induce apoptosis specifically in cancer cells without affecting normal cells . This selective cytotoxicity makes it a promising candidate for further investigation as an anticancer agent.
特性
分子式 |
C24H20N6O |
|---|---|
分子量 |
408.5 g/mol |
IUPAC名 |
5-benzyl-N-[(Z)-(4-methoxyphenyl)methylideneamino]-[1,2,4]triazino[5,6-b]indol-3-amine |
InChI |
InChI=1S/C24H20N6O/c1-31-19-13-11-17(12-14-19)15-25-28-24-26-23-22(27-29-24)20-9-5-6-10-21(20)30(23)16-18-7-3-2-4-8-18/h2-15H,16H2,1H3,(H,26,28,29)/b25-15- |
InChIキー |
NKZFEUMNXCVOLZ-MYYYXRDXSA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C=N\NC2=NC3=C(C4=CC=CC=C4N3CC5=CC=CC=C5)N=N2 |
正規SMILES |
COC1=CC=C(C=C1)C=NNC2=NC3=C(C4=CC=CC=C4N3CC5=CC=CC=C5)N=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethoxy-4-[(E)-[2-(9H-purin-6-yl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11711979.png)



![N-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-9H-carbazol-9-amine](/img/structure/B11712001.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11712003.png)
![(2E)-1-(2,4-dinitrophenyl)-2-[(2E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-ylidene]hydrazine](/img/structure/B11712004.png)


![diethyl 5-[(2E)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11712029.png)


![2-[({2,2,2-Trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11712050.png)

